

N-(2-Aminophenyl)acetamide Derivatives: A Comprehensive Technical Guide on Potential Biological Activities

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Compound of Interest

Compound Name: *N*-(2-Aminophenyl)acetamide

Cat. No.: B182732

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)acetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of this scaffold, including the acetamide linkage and the aminophenyl group, provide a unique platform for chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth overview of the current understanding of the potential biological activities of **N-(2-Aminophenyl)acetamide** derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

N-(2-Aminophenyl)acetamide derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data Summary: Anticancer Activity

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference
N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide	Not Specified	Not Specified	[1]
Phenoxy acetamide derivative I	MCF-7 (Breast)	> 100	[2]
HepG2 (Liver)	6.9 ± 0.7	[2]	
Phenoxy acetamide derivative II	MCF-7 (Breast)	> 100	[2]
HepG2 (Liver)	12.5 ± 1.3	[2]	
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative 6b	A375 (Melanoma)	Not Specified	[3]
N-(2-hydroxyphenyl)acetamide (NA-2)	U87 (Glioblastoma)	0.33 mM (induces 37.1% apoptosis)	[4]
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 4b (3-Cl)	MCF7 (Breast)	Not Specified	[5]
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 4c (4-Cl)	MCF7 (Breast)	Not Specified	[5]

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

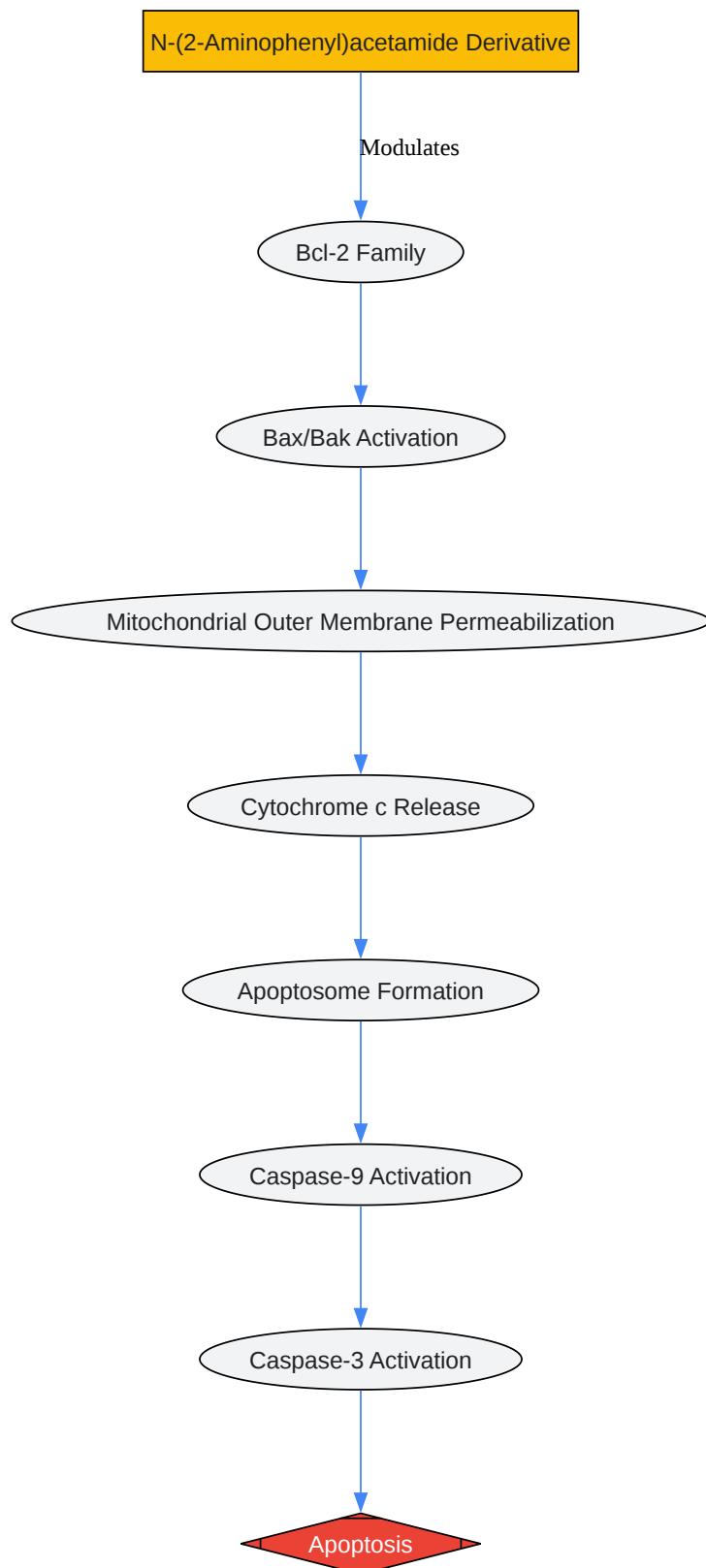
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

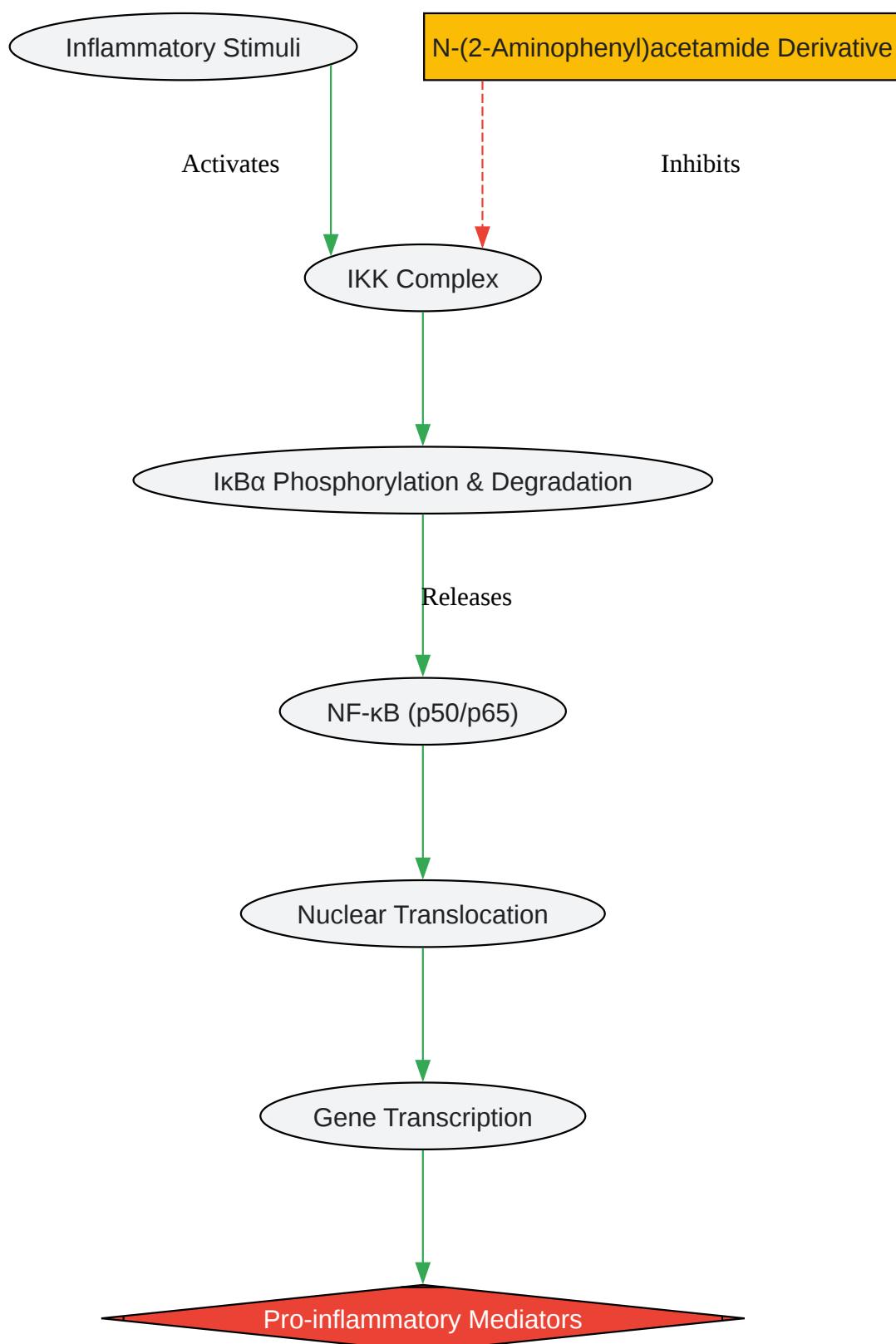
- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: Cells are treated with various concentrations of the **N-(2-Aminophenyl)acetamide** derivatives and incubated for a further 24 to 72 hours.
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
- Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways

Apoptosis Induction Pathway

Several **N-(2-Aminophenyl)acetamide** derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.^{[4][5]}



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